tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-10(2,3)13-9(12)11-7-4-8(11)6-14-5-7/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDRKVOFPUVRFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1CSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a bicyclic amine with tert-butyl chloroformate in the presence of a base to form the desired ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Chemistry
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate serves as a crucial building block in the synthesis of more complex molecules. Its unique bicyclic structure allows for various chemical modifications, including:
- Oxidation: Introducing additional oxygen functionalities.
- Reduction: Modifying sulfur and nitrogen atoms.
- Substitution: Replacing the tert-butyl group with other functional groups under appropriate conditions.
These reactions are fundamental in developing new compounds with desired properties for research and industrial applications.
Biology
The compound's structure makes it a candidate for studying enzyme interactions and protein binding. Its mechanism of action involves fitting into specific binding sites on molecular targets such as enzymes and receptors, potentially inhibiting or activating biological pathways. Notably, similar compounds have been incorporated into pharmaceutical agents, suggesting potential therapeutic applications.
Industry
In industrial settings, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its ability to undergo diverse chemical transformations makes it valuable for creating tailored materials for specific applications.
Case Studies
Case Study 1: Enzyme Interaction Studies
Research has demonstrated that compounds similar to tert-butyl 3-thia-6-azabicyclo[3.1.1]heptane can effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug development targeting metabolic disorders.
Case Study 2: Pharmaceutical Development
The integration of this compound into drug formulations has shown promising results in enhancing bioavailability and therapeutic efficacy, particularly in antihistamine medications where it acts as an antagonist at histamine receptors.
Mechanism of Action
The mechanism of action of tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in its structure allow it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its bicyclic structure provides rigidity, which can affect its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of tert-butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate, highlighting differences in functional groups, molecular properties, and applications:
Structural and Functional Differences
- Heteroatom Composition : The target compound contains sulfur (thia) and 3,3-dioxide groups, distinguishing it from nitrogen-rich analogs like tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (two nitrogens) .
- Pharmacological Relevance: Pyridinyl- and pyridazinyl-substituted diazabicyclo derivatives exhibit subnanomolar affinity for α4β2 nicotinic acetylcholine receptors (nAChRs), suggesting utility in neurological drug development . The target compound’s sulfur-oxygen groups may influence electron distribution and metabolic stability differently.
Physicochemical Properties
- Molecular Weight : The target compound (247.31 g/mol) is heavier than most analogs due to the sulfur and dioxide groups.
- Purity and Form : Industrial-grade 3,3-dioxide derivatives are supplied at 99% purity , whereas diazabicyclo variants are available as high-purity solids (97%) . Hydrochloride salts (e.g., CAS 1384424-52-5) enhance solubility for in vivo applications .
Biological Activity
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate, also known as 3-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide, is a heterocyclic compound characterized by a bicyclic structure that incorporates sulfur and nitrogen atoms. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, primarily due to its potential biological activities.
- Molecular Formula :
- Molecular Weight : 247.31 g/mol
- CAS Number : 1520084-19-8
The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets:
Primary Targets :
- Histamine Receptors : The compound has been incorporated into the structure of antihistamine drugs such as rupatidine, suggesting a role in blocking histamine H1 receptors, thereby mitigating allergic responses.
- Enzyme Interactions : Its unique structure may facilitate interactions with specific enzymes, potentially influencing biochemical pathways related to metabolism and signaling.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antihistaminic Activity :
- Case Study : In studies involving animal models, compounds similar to this structure have shown significant reductions in physiological responses associated with histamine release, such as vasodilation and bronchoconstriction.
Antimicrobial Properties :
- Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, although specific data on the parent compound remains limited.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized; however, its incorporation into other drug structures implies favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties that enhance bioavailability and efficacy .
Table 1: Summary of Biological Activities
Case Studies
A notable study examined the incorporation of similar bicyclic compounds into antihistamines, demonstrating that modifications at the bicyclic core can significantly alter receptor affinity and selectivity. This underscores the importance of structural variations in enhancing therapeutic effects.
Q & A
Q. What are the standard synthetic routes for tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate?
The compound is synthesized via a multi-step protocol starting with tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (12 ). Key steps include microwave-assisted coupling with methyl 5-bromonicotinate (13 ) to form intermediate 14 , followed by hydrolysis and acylation with substituted anilines. Boc deprotection yields final derivatives . Optimized conditions (e.g., anhydrous solvents, Pd catalysts) improve coupling efficiency.
Q. How is the compound characterized structurally?
Structural confirmation employs:
- 1H-NMR : Distinct signals for tert-butyl protons (δ ~1.37 ppm) and bicyclic scaffold protons (e.g., δ 2.52–2.78 ppm for bridgehead hydrogens) .
- Elemental analysis : Validates purity (e.g., C 66.67%, H 7.13%, N 14.15% for derivative 36 ) .
- X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain in the bicyclic system .
Q. What purification methods are effective for this compound?
Flash chromatography (FC) with petroleum ether/EtOAc (4:6) is standard . For solids, recrystallization in ethanol or hexane/ethyl acetate mixtures achieves >95% purity. Liquid derivatives require distillation under reduced pressure (e.g., boiling point ~276°C at 760 mmHg) .
Advanced Research Questions
Q. How do steric and electronic effects influence coupling reactions with substituted anilines?
Steric hindrance from ortho-substituted anilines (e.g., 4-chloroaniline) reduces yields, necessitating higher catalyst loadings or prolonged reaction times. Electron-donating groups (e.g., 4-methoxy) enhance nucleophilicity, improving coupling efficiency. Microwave irradiation (e.g., 100–150°C, 30–60 min) mitigates side reactions .
Q. What strategies resolve discrepancies in pharmacological affinity data?
Discrepancies in α4β2 nACh receptor binding (e.g., subnanomolar vs. micromolar Ki) arise from:
- Conformational flexibility : Rigid bicyclic scaffolds (e.g., 3,6-diazabicyclo[3.1.1]heptane) restrict rotational freedom, enhancing selectivity .
- Protonation states : pH-dependent Boc deprotection alters receptor interaction profiles. Validate via pH-controlled radioligand assays .
Q. How can computational modeling predict binding modes to nicotinic receptors?
Molecular docking (e.g., AutoDock Vina) aligns the compound’s bicyclic core with epibatidine’s binding site in α7 nAChR. Key parameters:
- Hydrogen bonding : Interactions with residues Tyr93 and Trp149 stabilize binding .
- Van der Waals contacts : Methyl groups on the tert-butyl moiety fill hydrophobic pockets. Validate predictions via mutagenesis studies .
Q. Why do elemental analysis results sometimes deviate from theoretical values?
Deviations >0.3% indicate impurities from:
- Incomplete Boc deprotection : Monitor via TLC or LC-MS.
- Hydrate formation : Dry samples under vacuum (40°C, 24 hr) before analysis .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular weight | 198.26 g/mol | |
| Boiling point | 276.4 ± 15.0°C (760 mmHg) | |
| LogP | 0.41 | |
| PSA | 41.57 Ų |
Q. Table 2. Representative Derivatives and Affinity Data
| Derivative | R Group | α4β2 nAChR Ki (nM) | Reference |
|---|---|---|---|
| 36 | 4-methoxy | 0.78 | |
| 38 | 4-chloro | 1.2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
